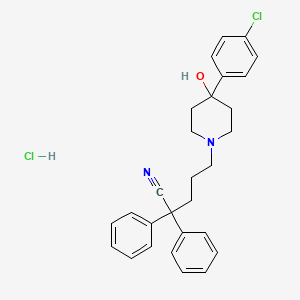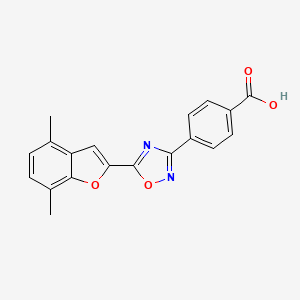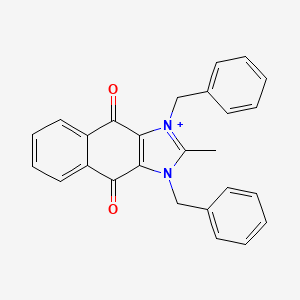
CPP11H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPP11H is a selective NADPH oxidase 2 (Nox2) inhibitor which attenuates endothelial cell inflammation and vessel dysfunction and restores mouse hind-limb flow.
Wissenschaftliche Forschungsanwendungen
Mechanisms of Action and Cellular Response :
- CPT-11 is a chemotherapeutic agent primarily used for cancer therapy. It promotes macrophage infiltration into intestinal tissues and activates the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, resulting in a robust IL-1β response and colonic inflammation. This activation involves JNK and NF-κB signaling pathways, which are important in the inflammatory responses activated by CPT-11 (Li et al., 2015).
Chronomodulated Administration and Genetic Factors :
- Research suggests that optimal circadian delivery patterns of CPT-11 depend on the patient's genetic background. A combined experimental and mathematical approach has been used to optimize exposure of colon cancer cells to irinotecan, considering the circadian rhythms in mRNA expression of various genes relevant to CPT-11 pharmacodynamics (Ballesta et al., 2011).
Drug Delivery Enhancement Using Cell Penetrating Peptides (CPPs) :
- CPPs have shown potential in enhancing the delivery of CPT-11 to cancer cells. For instance, peptides derived from Abrus precatorius agglutinin have demonstrated properties that increase the cellular uptake of CPT-11, suggesting a novel mode of drug delivery (Behera et al., 2016).
Therapeutic Drug Monitoring (TDM) Using Biosensors :
- Enzymatic biosensors have been developed to quantify CPT-11, enabling real-time therapeutic drug monitoring in oncology. This approach could potentially improve therapeutic treatments and lower related costs by allowing close and timely control of drug dosage (Alvau et al., 2018).
Understanding the Role of Intestinal Microbiota in Drug Toxicity :
- The activity of intestinal microbiota has been linked to the toxic side effects of CPT-11. Studies suggest that dietary fibers can modify how microbiota and CPT-11 interact, potentially reducing drug toxicity and improving patient health during chemotherapy (Lin et al., 2014).
Peptide Biosensors for Drug Monitoring :
- Short peptides designed in silico have shown the capability to bind CPT-11 with micromolar affinity, suggesting their utility in monitoring the concentration of the drug in the blood of patients, which is crucial for reducing side effects and optimizing dosage (Guida et al., 2018).
Optimization of Chronotherapeutics :
- A systems biomedicine approach has been proposed for optimizing the circadian delivery of CPT-11. This involves understanding the physiological functions and rhythms of mammals, and how they affect the toxicity and efficacy of CPT-11 (Ballesta et al., 2012).
Eigenschaften
Produktname |
CPP11H |
|---|---|
Molekularformel |
C22H26BrNS |
Molekulargewicht |
416.42 |
IUPAC-Name |
(±)-(1s,4r,9s)-5-Bromo-3,3-dimethyl-9-(2-methylallyl)-10-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene |
InChI |
InChI=1S/C22H26BrNS/c1-14(2)11-18-21-20-16(8-5-9-17(20)23)19(12-22(21,3)4)24(18)13-15-7-6-10-25-15/h5-10,18-19,21H,1,11-13H2,2-4H3/t18-,19-,21-/m0/s1 |
InChI-Schlüssel |
GXTLCDIQINFHFF-ZJOUEHCJSA-N |
SMILES |
C=C(C)C[C@@H]1N(CC2=CC=CS2)[C@@]3([H])CC(C)(C)[C@]1([H])C4=C3C=CC=C4Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CPP-11H; CPP 11H; CPP11H |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)
